1-Chloro-2-methylbutane

Descripción

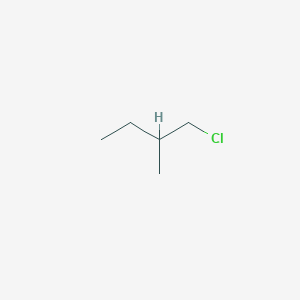

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAKWOFEHSYKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883245 | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-13-7 | |

| Record name | 1-Chloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylbutane

This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound. As a key chiral building block, this halogenated alkane is of significant interest in the fields of organic synthesis and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, flammable liquid.[1][2][3] It is predominantly nonpolar, leading to good solubility in nonpolar organic solvents like hexane (B92381) and benzene, and low solubility in polar solvents such as water.[4] The presence of a stereocenter at the C-2 position makes it a valuable chiral intermediate in asymmetric synthesis.[5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Cl | [1][6][7] |

| Molecular Weight | 106.59 g/mol | [6][7][8] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Density | 0.886 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 99-100 °C at 750-760 mmHg | [1][3][8] |

| Melting Point | -104 °C | [1][2][9] |

| Flash Point | 0 °C (32 °F) - closed cup | [1][8] |

| Refractive Index (n20/D) | 1.412 | [1][8][10] |

| CAS Number | 616-13-7 | [6][8] |

Spectroscopic Profile

The structural identification of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the different proton environments. Based on the structure CH₃CH₂CH(CH₃)CH₂Cl, one would anticipate signals corresponding to the two methyl groups, two methylene (B1212753) groups, and the single methine proton. |

| ¹³C NMR | ¹³C NMR data has been reported for this compound, allowing for the identification of the five distinct carbon atoms in the molecule.[6] |

| Infrared (IR) | The IR spectrum displays characteristic C-H stretching and bending vibrations for an alkane. The C-Cl stretching frequency is also a key diagnostic peak. The NIST/EPA Gas-Phase Infrared Database provides reference spectra.[11][12] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺). A characteristic isotopic pattern for chlorine-containing compounds (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be observed.[13] The base peak is often a fragment resulting from the loss of a chlorine radical or other stable carbocations.[13][14] |

Synthesis and Purification

This compound is commonly synthesized via the chlorination of 2-methylbutanol.[1][8][10] The reaction typically involves the substitution of the hydroxyl group with a chlorine atom.

General Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound from its corresponding alcohol.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methylbutanol

This protocol is adapted from established procedures for converting alcohols to alkyl halides.[15][16]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylbutanol. Cool the flask in an ice bath.

-

Addition of Reagent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to the alcohol with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally with a saturated sodium chloride solution (brine).[15]

-

Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or calcium chloride.[2][15] Filter off the drying agent and purify the crude product by fractional distillation, collecting the fraction boiling around 99-100 °C.[2]

-

Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy.[15]

Experimental Protocol: Purification

For commercial samples or products requiring higher purity, the following procedure can be used:

-

Acid Wash: Vigorously stir the this compound with concentrated (95%) H₂SO₄. The acid layer will remove alcohol and alkene impurities. Replace the acid if it becomes colored and continue stirring until the acid layer remains colorless for at least 12 hours.[1][2]

-

Neutralization: Carefully separate the organic layer and wash it with a saturated Na₂CO₃ solution to neutralize any remaining acid.[2]

-

Water Wash: Wash with distilled water to remove any remaining salts.[2]

-

Drying & Distillation: Dry the product over anhydrous MgSO₄, filter, and perform a final fractional distillation.[1][2]

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond.

Key Reaction Pathways

The compound undergoes several key reactions, making it a valuable synthetic intermediate.

Caption: Major reaction pathways of this compound.

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions where the chloride is displaced by a variety of nucleophiles.[4][17] For example, reaction with aqueous potassium hydroxide (B78521) yields 2-methyl-1-butanol.[18]

-

Elimination: In the presence of a strong, sterically hindered base like alcoholic potassium hydroxide, it undergoes an E2 elimination reaction to form 2-methyl-1-butene.[18]

-

Grignard Reagent Formation: It reacts with magnesium metal in dry ether to form the corresponding Grignard reagent, 2-methylbutylmagnesium chloride. This reagent is a powerful nucleophile used to form new carbon-carbon bonds.[1][8]

-

Radical Halogenation: The (S)-enantiomer undergoes a light-induced reaction with chlorine (Cl₂) to produce a mixture of dichlorinated products, such as 1,4-dichloro-2-methylbutane (B3061187) and 1,2-dichloro-2-methylbutane.[19][20] This reaction is notable in stereochemical studies, as halogenation at the C-2 stereocenter results in a racemic mixture (optically inactive), while halogenation at C-4 retains the original stereochemistry (optically active).[19][20]

Role in Asymmetric Synthesis

The chiral nature of (S)-(+)-1-chloro-2-methylbutane is its most significant feature for drug development. Chloro-containing molecules are prevalent in many FDA-approved drugs.[21] Using enantiomerically pure starting materials is crucial for synthesizing single-enantiomer drugs, which often have improved efficacy and reduced side effects.

The Grignard reagent derived from optically active (+)-1-chloro-2-methylbutane is employed in asymmetric synthesis to produce partially optically active secondary and tertiary alcohols.[1][8][10]

Caption: Logical flow of asymmetric synthesis using a chiral building block.

This application makes (S)-(+)-1-chloro-2-methylbutane a valuable starting material for the synthesis of complex, enantiomerically pure molecules that are often the active pharmaceutical ingredients (APIs) in modern therapeutics.[5]

Safety and Handling

This compound is a highly flammable liquid and vapor. Appropriate safety precautions must be taken during its handling and storage.

| Hazard Information | Details |

| GHS Pictogram | GHS02 (Flammable)[8] |

| Signal Word | Danger[6][8] |

| Hazard Statement | H225: Highly Flammable liquid and vapor[6][9][22] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][8][22]P233: Keep container tightly closed.[3][6]P240: Ground/bond container and receiving equipment.[3][6]P280: Wear protective gloves/eye protection/face protection.[3][6]P403+P235: Store in a well-ventilated place. Keep cool.[3][6] |

| Personal Protective Equipment | Eye shields, gloves, and a suitable respirator are recommended.[8] |

| UN Number | 1107[1][7] |

| Hazard Class | 3 (Flammable liquids)[1][2] |

| Packing Group | II[1][2] |

References

- 1. This compound CAS#: 616-13-7 [m.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 616-13-7 | TCI AMERICA [tcichemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C5H11Cl | CID 12015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. 1-氯-2-甲基丁烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 616-13-7 [chemicalbook.com]

- 11. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

- 12. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

- 13. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. Solved Synthesis of 2-chloro-2-methylbutane Goal: 1-2 | Chegg.com [chegg.com]

- 17. This compound reacts with sodium cyanide in ethanol in a nucleo.. [askfilo.com]

- 18. homework.study.com [homework.study.com]

- 19. homework.study.com [homework.study.com]

- 20. (S)-1-Chloro-2-methylbutane undergoes light-induced reaction with Cla to .. [askfilo.com]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

1-Chloro-2-methylbutane IUPAC name and structure

This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and properties of 1-Chloro-2-methylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data, experimental considerations, and structural visualizations.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived following a set of established rules for naming haloalkanes.

The process for determining the IUPAC name involves these steps:

-

Identify the Parent Alkane: The longest continuous carbon chain containing the principal functional group (in this case, the carbon bonded to the chlorine atom) is identified. For this molecule, the longest chain consists of four carbon atoms, making the parent alkane "butane".

-

Numbering the Carbon Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the depicted structure gives the chlorine atom the '1' position and the methyl group the '2' position. Numbering from the opposite direction would result in higher locants (3-methyl and 4-chloro), which is incorrect.

-

Naming the Substituents: The substituents are a chlorine atom (prefix "chloro") and a methyl group (prefix "methyl").

-

Assembling the Name: The substituents are listed in alphabetical order, preceded by their locant numbers. Therefore, the name is constructed as this compound.

Caption: Logical workflow for determining the IUPAC name of this compound.

Stereochemistry

A critical feature of the this compound structure is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a chloromethyl group (-CH2Cl). Consequently, the molecule is chiral and exists as a pair of enantiomers: (S)-1-chloro-2-methylbutane and (R)-1-chloro-2-methylbutane. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture is often denoted as (dl)-1-chloro-2-methylbutane.

Caption: Structure of this compound highlighting the chiral carbon (C*).

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various chemical databases.

General Information

| Property | Value |

| Molecular Formula | C₅H₁₁Cl |

| Molecular Weight | 106.59 g/mol [1][2] |

| CAS Number | 616-13-7[1][2] |

| EC Number | 210-466-9 |

| Synonyms | 2-methylbutyl chloride, Butane, 1-chloro-2-methyl- |

Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 100 °C at 750 mmHg[3][4] |

| Melting Point | -104 °C[4] |

| Density | 0.886 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.412[3][4] |

| Flash Point | 0 °C (32 °F) - closed cup[3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available[2] |

| Infrared (IR) Spectroscopy | Available[1][2] |

| Raman Spectroscopy | Available[2] |

| Mass Spectrometry (GC-MS) | Available[1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a primary alkyl halide, is typically achieved from its corresponding primary alcohol, 2-methyl-1-butanol (B89646). To prevent carbocation rearrangement, which would lead to isomeric impurities (such as 2-chloro-2-methylbutane), reagents that facilitate an Sₙ2 reaction are preferred over hydrohalic acids like HCl. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard and effective method.

While a specific, detailed laboratory-scale protocol for this exact conversion was not found in the immediate search, a general methodology is as follows:

Reaction: C₂H₅CH(CH₃)CH₂OH + SOCl₂ → C₂H₅CH(CH₃)CH₂Cl + SO₂ (g) + HCl (g)

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 2-methyl-1-butanol in an appropriate solvent (e.g., diethyl ether or dichloromethane). A small amount of pyridine is often added to the alcohol.

-

Reagent Addition: Slowly add thionyl chloride, typically dissolved in the same solvent, to the alcohol solution via the dropping funnel while maintaining a low temperature (e.g., 0 °C) with an ice bath. The addition should be dropwise to control the exothermic reaction and the evolution of gaseous byproducts (SO₂ and HCl).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and slowly pour it over crushed ice to quench any remaining thionyl chloride. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation to yield pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Purification Method

A reported method for purifying this compound involves the following steps:

-

Vigorously stir the crude product with 95% sulfuric acid, replacing the acid if it becomes colored, until the acid layer remains colorless after 12 hours.

-

Wash the separated organic layer with a saturated sodium carbonate (Na₂CO₃) solution.

-

Wash with distilled water.

-

Dry the product with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and perform a final fractional distillation.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-methylbutane

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-2-methylbutane, specifically its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for practical application in a laboratory setting.

Core Physical Properties of this compound

This compound, a halogenated alkane, is a colorless liquid at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Data Presentation

The following table summarizes the key physical properties of this compound, compiled from various reliable sources.

| Physical Property | Value | Conditions |

| Boiling Point | 99-100 °C | 750 - 760 mmHg |

| Density | 0.886 g/mL | 25 °C |

| 0.8818 g/cm³ | 15 °C | |

| Melting Point | -104 °C | |

| Molecular Weight | 106.59 g/mol | |

| Molecular Formula | C₅H₁₁Cl |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination: Capillary Method using a Thiele Tube

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-150 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Fill the Thiele tube with a suitable heat transfer fluid to a level just above the side arm.

-

Add a few drops of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heat transfer fluid surrounds the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1][2] Record this temperature.

Density Determination: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid.[3][4][5]

Apparatus:

-

Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (for cleaning and drying)

-

This compound sample

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer and stopper with a cleaning solution, rinse with distilled water, and finally with acetone.

-

Dry the pycnometer completely by passing a stream of clean, dry air through it.

-

Accurately weigh the empty, dry pycnometer with its stopper (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring the capillary is filled and no air bubbles are present. Wipe any excess water from the outside.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate.

-

Once equilibrated, ensure the water level is at the mark on the capillary (if any) and dry the outside of the pycnometer thoroughly.

-

Weigh the pycnometer filled with water (m₂).

-

Record the temperature of the water bath.

-

-

Measurement of the Sample Density:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound and insert the stopper, again ensuring no air bubbles are trapped.

-

Place the pycnometer in the constant temperature water bath at the same temperature used for calibration.

-

After equilibration, adjust the liquid level if necessary and dry the exterior.

-

Weigh the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

The density of water (ρ_water) at the experimental temperature can be found in standard reference tables.

-

The volume of the pycnometer (V) is calculated as: V = (m₂ - m₁) / ρ_water

-

The density of the this compound sample (ρ_sample) is then calculated as: ρ_sample = (m₃ - m₁) / V

-

Visualizations

The following diagrams illustrate the relationship between the molecular structure of this compound and its physical properties, as well as a generalized workflow for their experimental determination.

Caption: Relationship between molecular structure and physical properties of this compound.

Caption: Experimental workflow for determining boiling point and density.

References

A Technical Guide to the Solubility of 1-Chloro-2-methylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylbutane, an alkyl halide, is a significant compound in various chemical syntheses. Its utility is often dictated by its interaction with different solvents. Understanding its solubility profile is paramount for optimizing reaction conditions, purification processes, and for its application in drug development where it may serve as a reagent or an intermediate. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the current landscape of available data and experimental methodologies for its determination.

Core Concept: The Principle of "Like Dissolves Like"

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. This compound is a predominantly nonpolar molecule due to its hydrocarbon chain, with a slight polarity introduced by the carbon-chlorine bond.[1] Consequently, it exhibits good solubility in nonpolar organic solvents where the primary intermolecular interactions are London dispersion forces.[1] Conversely, its solubility in highly polar solvents is limited.

Qualitative Solubility Data

Based on available information for this compound and its structural isomers, the following table summarizes their qualitative solubility in various organic solvents. The term "miscible" indicates that the two liquids are soluble in each other in all proportions.

| Solute | Solvent | Qualitative Solubility |

| This compound | Nonpolar Solvents (e.g., Hexane, Benzene) | Soluble |

| 1-Chloro-3-methylbutane | Alcohol, Ether | Soluble |

| 1-Chloropentane | Hexane, Diethyl Ether | Readily Soluble |

| 1-Chloropentane | Alcohol | Miscible |

| 2-Chlorobutane | Ethanol, Acetone, Ether | Miscible |

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This method can be adapted to determine the concentration of a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., hexane, ethanol, benzene)

-

Conical flasks with stoppers

-

Thermostatic water bath or incubator

-

Calibrated pipettes

-

Analytical balance (accurate to ±0.0001 g)

-

Evaporating dishes or beakers

-

Drying oven

-

Separatory funnel (if layers form)

-

Filtration apparatus (optional, for removing any solid impurities)

Procedure:

-

Preparation of Saturated Solution:

-

In a series of stoppered conical flasks, add a known volume of the organic solvent.

-

Incrementally add the solute (this compound) to each flask.

-

Stopper the flasks tightly and place them in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure excess solute is present to confirm saturation. If two distinct layers form, the liquids are immiscible or partially miscible.

-

-

Sample Collection:

-

Allow the flasks to stand undisturbed in the thermostatic bath for at least 12 hours to allow for complete phase separation (if applicable) or for any undissolved droplets to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant (the solvent layer) into a pre-weighed evaporating dish. Be cautious not to disturb any undissolved solute or the second layer if present.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the sample to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation or decomposition of the solute. The boiling point of the solvent should be considered. For volatile solutes, a rotary evaporator under reduced pressure may be more suitable.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute (residue) by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Calculate the mass of the solvent in the sample by subtracting the mass of the solute from the total mass of the solution.

-

Express the solubility in desired units, for example:

-

g/100 g of solvent: (mass of solute / mass of solvent) * 100

-

g/100 mL of solvent: (mass of solute / volume of solvent sample) * 100

-

Molarity (mol/L): (moles of solute / volume of solution in L)

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-methylbutane. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide leverages predicted data to facilitate its identification and characterization. The document outlines detailed experimental protocols for acquiring high-quality NMR spectra of similar small organic molecules and presents the predicted spectral data in a clear, tabular format.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR prediction algorithms and provide expected chemical shifts, splitting patterns, and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 3.55 - 3.45 | Doublet of Doublets (dd) | J_H1-H2 ≈ 7.0, J_H1'-H2 ≈ 5.0 | 2H |

| H-2 | 1.85 - 1.75 | Multiplet (m) | - | 1H |

| H-3 | 1.60 - 1.45 | Multiplet (m) | - | 2H |

| H-4 | 0.95 - 0.85 | Triplet (t) | J_H4-H3 ≈ 7.5 | 3H |

| H-5 | 1.00 - 0.90 | Doublet (d) | J_H5-H2 ≈ 6.8 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1 | 48.5 |

| C-2 | 38.0 |

| C-3 | 26.0 |

| C-4 | 11.5 |

| C-5 | 16.5 |

Experimental Protocols

The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid haloalkane like this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution, which is crucial for good spectral resolution.

-

Capping and Labeling : Securely cap the NMR tube and label it appropriately.

NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width (SW) : Approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time (AQ) : At least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Number of Scans (NS) : 8 to 16 scans are typically sufficient for a sample of this concentration.

For ¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Spectral Width (SW) : Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking : Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the assignments in the data tables.

Caption: Chemical structure of this compound with atom numbering.

Unraveling the Fragmentation Pattern of 1-Chloro-2-methylbutane by Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloro-2-methylbutane (C₅H₁₁Cl). Understanding the fragmentation pathways of halogenated hydrocarbons is crucial for structural elucidation in various scientific disciplines, including drug development and environmental analysis. This document outlines the major fragment ions, proposes fragmentation mechanisms, and presents the data in a clear, structured format for easy interpretation.

Molecular Ion and Isotopic Signature

This compound has a molecular weight of 106.594 atomic mass units (amu)[1][2][3][4]. Upon electron ionization, the molecule loses an electron to form the molecular ion, [C₅H₁₁Cl]⁺•. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion appears as two distinct peaks:

-

m/z 106: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 108: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M+2 peak (m/z 108) is approximately one-third that of the molecular ion peak (m/z 106), a characteristic isotopic signature for monochlorinated compounds[1][5]. However, for primary alkyl chlorides, the molecular ion peaks are often of very low abundance or entirely absent due to the rapid fragmentation of the unstable molecular ion[5].

Primary Fragmentation Pathways and Key Fragment Ions

The mass spectrum of this compound is characterized by several key fragment ions. The fragmentation process is dominated by the cleavage of the carbon-chlorine bond and rearrangements leading to the formation of stable carbocations.

Formation of the Base Peak (m/z 57)

The most abundant ion in the spectrum, the base peak, is observed at an m/z of 57[6][7]. This peak is attributed to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. Its formation involves the loss of the chlorine radical followed by a hydride and methyl shift (a Wagner-Meerwein rearrangement) to form the more stable tertiary carbocation from the initial secondary carbocation.

Other Significant Fragment Ions

Other prominent peaks in the mass spectrum of this compound include ions at m/z 41 and 29[6][7]. These ions are formed through subsequent fragmentation of the initial carbocation intermediates.

-

m/z 41: This peak corresponds to the allyl cation, [C₃H₅]⁺, or the isopropyl cation, [CH(CH₃)₂]⁺, formed by the loss of ethene from the [C₅H₁₁]⁺ ion or rearrangement and fragmentation.

-

m/z 29: This peak is characteristic of the ethyl cation, [C₂H₅]⁺, resulting from the cleavage of the larger alkyl fragments.

Tabulated Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Putative Structure | Relative Abundance |

| 108 | Molecular Ion (³⁷Cl) | [C₅H₁₁³⁷Cl]⁺• | CH₃CH₂CH(CH₃)CH₂³⁷Cl | Very Low |

| 106 | Molecular Ion (³⁵Cl) | [C₅H₁₁³⁵Cl]⁺• | CH₃CH₂CH(CH₃)CH₂³⁵Cl | Very Low |

| 71 | sec-Pentyl cation | [C₅H₁₁]⁺ | CH₃CH₂CH(CH₃)CH₂⁺ | Moderate |

| 57 | tert-Butyl cation | [C₄H₉]⁺ | [C(CH₃)₃]⁺ | 100 (Base Peak) |

| 41 | Allyl/Isopropyl cation | [C₃H₅]⁺ / [C₃H₇]⁺ | [CH₂=CH-CH₂]⁺ | High |

| 29 | Ethyl cation | [C₂H₅]⁺ | [CH₃CH₂]⁺ | High |

Visualization of the Fragmentation Pathway

The logical relationship of the key fragmentation steps for this compound is illustrated in the following diagram generated using Graphviz.

Caption: Fragmentation pathway of this compound.

Experimental Protocol

The mass spectral data for this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). The oven temperature is programmed to ensure good separation and peak shape.

-

Ionization: The eluted this compound enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV)[8].

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The mass spectrum of this compound is dominated by fragmentation pathways that lead to the formation of stable carbocations. The base peak at m/z 57, corresponding to the tert-butyl cation, is a key identifier and is formed through a characteristic rearrangement. The presence of other significant fragments at m/z 41 and 29 further aids in the structural confirmation. This in-depth analysis provides a valuable reference for researchers and professionals working with halogenated compounds.

References

- 1. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. D raw electron pushing mechanisms that account for the observation .. [askfilo.com]

- 3. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

- 4. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

- 5. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-chloro-2-methylbutane, a halogenated alkane. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and in monitoring chemical reactions where it is a reactant or product. This document outlines the key functional groups, their characteristic IR absorption frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the spectroscopic analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching, bending, rocking, and scissoring motions. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

This compound (C₅H₁₁Cl) is a chiral haloalkane. Its structure consists of a butyl chain with a methyl group at the second carbon and a chlorine atom at the first carbon. The primary functional groups that give rise to characteristic absorption bands in its IR spectrum are the carbon-hydrogen (C-H) bonds of the alkane framework and the carbon-chlorine (C-Cl) bond.

Vibrational Modes and Functional Group Analysis

The infrared spectrum of this compound is dominated by absorptions arising from the stretching and bending vibrations of its C-H and C-Cl bonds.

C-H Stretching and Bending Vibrations

The molecule contains methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as a methine (CH) group. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region.[1][2] These are usually strong absorptions.

-

Asymmetric and Symmetric Stretching: Methyl and methylene groups have both asymmetric and symmetric stretching modes, which often appear as a cluster of sharp peaks. For alkanes, these typically occur between 2960 and 2850 cm⁻¹.[3]

-

Bending Vibrations: The C-H bending vibrations (scissoring, rocking, and wagging) occur at lower frequencies, in the 1470-1350 cm⁻¹ range.[1][2] Methyl groups exhibit a characteristic umbrella-like bending mode. The presence of a gem-dimethyl group (though not present here) or an isopropyl-like fragment can sometimes lead to distinct splitting in this region. The CH₂ scissoring vibration is typically observed around 1470-1450 cm⁻¹.[2]

C-Cl Stretching Vibration

The carbon-chlorine bond is a key functional group in this compound. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum.

-

Frequency Range: The C-Cl stretch for aliphatic chloro compounds typically appears in the range of 850-550 cm⁻¹.[4][5] This absorption can be a useful diagnostic tool for the presence of a chloroalkane. The exact position can be influenced by the substitution pattern of the carbon atom to which the chlorine is attached.

Quantitative Data Presentation

The following table summarizes the expected infrared absorption frequencies for the functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretching | C-H (in CH₃, CH₂) | 2960 - 2850 | Strong |

| Scissoring (Bending) | C-H (in CH₂) | ~1470 - 1450 | Medium |

| Bending | C-H (in CH₃) | ~1380 - 1370 | Medium |

| Stretching | C-Cl | 850 - 550 | Strong |

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol details the procedure for obtaining a high-quality infrared spectrum of liquid this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient method for liquid samples.[6][7]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound.

-

Pasteur pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

With nothing on the crystal, lower the ATR press (if applicable) and collect the background spectrum. The instrument software will guide this process.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[5]

-

-

Sample Spectrum Acquisition:

-

Lower the press arm to ensure good contact between the liquid sample and the ATR crystal.[5]

-

Initiate the sample scan using the instrument's software. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

-

Compare the obtained spectrum with a reference spectrum if available. The NIST WebBook and other spectral databases are valuable resources for this purpose.[8]

-

Interpret the spectrum by assigning the observed absorption bands to the specific vibrational modes of the functional groups present in the molecule, as detailed in the tables above.

-

-

Cleaning:

-

After the measurement is complete, lift the press arm.

-

Thoroughly clean the ATR crystal and the press tip with a lint-free wipe soaked in a suitable solvent to remove all traces of the sample.[7] This is crucial to prevent cross-contamination of subsequent samples.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedure.

Caption: Experimental workflow for acquiring an IR spectrum.

Caption: Relationship between molecular structure and IR spectrum.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Butane, 1-chloro-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Chloro-2-methylbutane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its stereospecific nature makes it a crucial intermediate for introducing a chiral center into a target molecule. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-Chloro-2-methylbutane, including detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of the synthetic workflow.

Introduction

(S)-1-Chloro-2-methylbutane, an optically active halogenated alkane, serves as a key starting material or intermediate in a variety of asymmetric syntheses. The presence of a chiral center at the second carbon atom allows for the construction of complex stereospecific molecules. Its utility is prominent in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. This guide details the common synthetic routes from its corresponding chiral alcohol and provides a thorough characterization profile to ensure its identity and purity.

Synthesis of (S)-1-Chloro-2-methylbutane

The most common and direct method for the synthesis of (S)-1-Chloro-2-methylbutane is through the nucleophilic substitution of the hydroxyl group of (S)-2-methylbutan-1-ol. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl) being the most prevalent. The reaction with thionyl chloride is often preferred for primary alcohols as it proceeds with inversion of stereochemistry and produces gaseous byproducts that are easily removed. The reaction with concentrated HCl is another viable method, typically proceeding with retention of configuration for primary alcohols.

Synthesis via Thionyl Chloride

This method involves the reaction of (S)-2-methylbutan-1-ol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb SO₂ and HCl) is charged with (S)-2-methylbutan-1-ol (1.0 eq). Anhydrous diethyl ether or another suitable inert solvent is added to dissolve the alcohol. The flask is cooled in an ice bath to 0 °C.

-

Addition of Thionyl Chloride: Thionyl chloride (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled to room temperature and the excess thionyl chloride is removed by distillation under reduced pressure. The remaining residue is carefully poured into ice-cold water.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude (S)-1-Chloro-2-methylbutane is then purified by fractional distillation to yield the final product.

Synthesis via Concentrated Hydrochloric Acid

This method relies on the direct reaction of the alcohol with concentrated hydrochloric acid.

Experimental Protocol:

-

Reaction Setup: In a separatory funnel, (S)-2-methylbutan-1-ol (1.0 eq) and concentrated hydrochloric acid (2.0-3.0 eq) are combined.

-

Reaction: The separatory funnel is stoppered and shaken vigorously for 10-15 minutes, with periodic venting to release pressure. The mixture is then allowed to stand for the layers to separate. The reaction progress can be monitored by taking a small aliquot of the organic layer for GC analysis.

-

Work-up and Extraction: The lower aqueous layer is drained and discarded. The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (carefully, due to gas evolution), and brine.

-

Drying and Purification: The organic layer is transferred to an Erlenmeyer flask and dried over anhydrous calcium chloride (CaCl₂). The dried liquid is decanted or filtered into a distillation flask. The product is then purified by simple or fractional distillation.

Characterization of (S)-1-Chloro-2-methylbutane

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-1-Chloro-2-methylbutane.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Cl | [1] |

| Molecular Weight | 106.59 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 99-101 °C | |

| Density | 0.886 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.412 | |

| Specific Rotation [α]²⁰/D | +1.3° to +2.3° (neat) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

3.52 (dd, J = 10.8, 6.0 Hz, 1H, -CH₂Cl)

-

3.40 (dd, J = 10.8, 7.2 Hz, 1H, -CH₂Cl)

-

1.75-1.65 (m, 1H, -CH(CH₃)-)

-

1.55-1.45 (m, 1H, -CH₂CH₃)

-

1.25-1.15 (m, 1H, -CH₂CH₃)

-

0.95 (d, J = 6.8 Hz, 3H, -CH(CH₃)-)

-

0.90 (t, J = 7.4 Hz, 3H, -CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

49.5 (-CH₂Cl)

-

37.5 (-CH(CH₃)-)

-

26.0 (-CH₂CH₃)

-

16.5 (-CH(CH₃)-)

-

11.2 (-CH₂CH₃)

-

| Wavenumber (cm⁻¹) | Assignment |

| 2965, 2930, 2875 | C-H stretching (alkane) |

| 1460 | C-H bending (CH₂, CH₃) |

| 1380 | C-H bending (CH₃) |

| 725 | C-Cl stretching |

-

MS (EI, 70 eV) m/z (%): 106 (M⁺, 5), 77 (15), 70 (100), 57 (85), 55 (40), 43 (30), 41 (60), 29 (50). The mass spectrum can be found on the NIST WebBook.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (S)-1-Chloro-2-methylbutane.

References

An In-Depth Technical Guide to the Free Radical Chlorination of 2-Methylbutane: Product Distribution and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of 2-methylbutane, a classic example of alkane halogenation in organic chemistry. The document details the reaction mechanism, product distribution, and the factors governing selectivity. Furthermore, it presents a detailed experimental protocol for conducting the reaction and analyzing the resulting product mixture.

Introduction

Free radical halogenation is a fundamental reaction in organic synthesis, allowing for the functionalization of otherwise inert alkanes.[1] The reaction proceeds via a chain mechanism initiated by ultraviolet (UV) light or heat, leading to the substitution of a hydrogen atom with a halogen.[2][3] While highly reactive, the chlorination of alkanes often results in a mixture of isomeric products, the distribution of which is determined by both statistical factors and the relative stability of the intermediate free radicals.[4] Understanding this product distribution is crucial for predicting reaction outcomes and for the selective synthesis of desired alkyl halides.

2-Methylbutane (isopentane) serves as an excellent model substrate for studying the regioselectivity of free radical chlorination, as it possesses primary, secondary, and tertiary carbon-hydrogen bonds, each with distinct reactivities.

Reaction Mechanism and Product Distribution

The free radical chlorination of 2-methylbutane proceeds through a well-established three-stage chain mechanism: initiation, propagation, and termination.[2][5][6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light.[2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylbutane, forming hydrogen chloride (HCl) and a 2-methylbutyl radical. This radical then reacts with another chlorine molecule to yield a monochlorinated 2-methylbutane product and a new chlorine radical, which continues the chain reaction.[5]

-

Termination: The chain reaction is terminated when two radicals combine.[6]

The abstraction of a hydrogen atom during the propagation step can occur at any of the four distinct carbon positions in 2-methylbutane, leading to the formation of four possible monochlorinated isomers. The stability of the resulting free radical intermediate significantly influences the rate of hydrogen abstraction, following the order: tertiary > secondary > primary.[4] This difference in stability leads to a non-statistical distribution of the products.

Quantitative Product Distribution

The reaction yields a mixture of four structural isomers. The experimentally observed product distribution from the monochlorination of 2-methylbutane is summarized in the table below.

| Product Name | Structure | Type of Hydrogen Abstracted | Experimental Yield (%) |

| 2-Chloro-2-methylbutane | CH₃-CCl(CH₃)-CH₂-CH₃ | Tertiary (1H) | 22 |

| 2-Chloro-3-methylbutane | CH₃-CH(CH₃)-CHCl-CH₃ | Secondary (2H) | 33 |

| 1-Chloro-2-methylbutane | CH₂Cl-CH(CH₃)-CH₂-CH₃ | Primary (6H) | 30 |

| 1-Chloro-3-methylbutane | CH₃-CH(CH₃)-CH₂-CH₂Cl | Primary (3H) | 15 |

Table 1: Product distribution of the free radical monochlorination of 2-methylbutane.

This distribution arises from a combination of the statistical probability of a chlorine radical colliding with a particular type of hydrogen atom and the relative reactivity of that hydrogen atom. The relative reactivity for chlorination is approximately 5:3.5:1 for tertiary, secondary, and primary hydrogens, respectively.

Experimental Protocols

This section outlines a detailed methodology for the free radical chlorination of 2-methylbutane and the subsequent analysis of the product mixture.

Materials and Equipment

-

2-methylbutane (isopentane), high purity

-

Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

-

Inert solvent (e.g., carbon tetrachloride, if using Cl₂)

-

UV lamp (e.g., mercury vapor lamp)

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous drying agent (e.g., magnesium sulfate, MgSO₄)

-

Rotary evaporator

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

-

Capillary GC column (e.g., DB-5 or similar non-polar column)

Reaction Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and HCl gas produced during the reaction. The entire apparatus should be placed in a fume hood.

-

Initiation: Place the reaction vessel in an ice bath to maintain a low temperature and minimize over-chlorination. Illuminate the flask with a UV lamp to initiate the reaction.

-

Chlorination: Slowly bubble chlorine gas through the stirred solution of 2-methylbutane. Alternatively, if using sulfuryl chloride, add it dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature with the ice bath.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC. The reaction should be stopped when the desired level of monochlorination is achieved, to minimize the formation of dichlorinated and polychlorinated products.

-

Work-up and Purification:

-

Once the reaction is complete, stop the flow of chlorine and turn off the UV lamp.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining HCl and chlorine.[4]

-

Wash the organic layer with water and then with brine to remove any remaining aqueous contaminants.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (if any) and any unreacted 2-methylbutane using a rotary evaporator.

-

Product Analysis by Gas Chromatography

The composition of the product mixture can be quantitatively determined by gas chromatography.

-

Sample Preparation: Dilute a small aliquot of the purified product mixture in a suitable solvent (e.g., dichloromethane).

-

GC Parameters (Suggested):

-

Instrument: Gas chromatograph with FID or MS detector.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column (e.g., DB-5, HP-5).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

Data Analysis: Identify the peaks corresponding to the four monochlorinated isomers based on their retention times and/or mass spectra. The relative percentage of each product can be determined from the integrated area of each peak.

Visualizations

Reaction Pathway

The following diagram illustrates the formation of the four possible 2-methylbutyl radicals during the propagation step of the reaction.

Caption: Formation of 2-methylbutyl radical intermediates.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure, from reaction setup to product analysis.

Caption: Experimental workflow for chlorination of 2-methylbutane.

Conclusion

The free radical chlorination of 2-methylbutane provides a clear illustration of the principles of selectivity in alkane halogenation. The product distribution is a predictable outcome based on the interplay between statistical probability and the inherent stability of the radical intermediates. The experimental protocol detailed in this guide offers a robust method for synthesizing and analyzing the monochlorinated products of 2-methylbutane, providing a practical framework for researchers in organic synthesis and related fields. Careful control of reaction conditions and appropriate analytical techniques are paramount for achieving and quantifying the desired product distribution.

References

An In-depth Technical Guide to 1-Chloro-2-methylbutane: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for 1-chloro-2-methylbutane (CAS No: 616-13-7). The information is compiled and presented to meet the needs of laboratory personnel and those involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1][2] It is characterized by a pleasant, aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H11Cl | [3][4] |

| Molecular Weight | 106.59 g/mol | [3][4] |

| CAS Number | 616-13-7 | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Boiling Point | 100 °C at 750 mmHg | [3][5] |

| Melting Point | -104 °C | [3][6] |

| Flash Point | 0 °C (closed cup) | [3] |

| Density | 0.886 g/mL at 25 °C | [3][5] |

| Solubility | Low solubility in water; soluble in nonpolar solvents like hexane (B92381) and benzene. | [1] |

| Refractive Index | n20/D 1.412 | [5] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[4][7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

GHS02: Flame (Flammable)

-

GHS07: Exclamation Mark (Irritant)

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[8][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Facilities must be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE)

A detailed workflow for selecting and using PPE is provided below.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures

-

Avoid inhalation of vapor or mist.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][8]

-

Use only non-sparking tools.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[8][11]

-

Wash hands thoroughly after handling and before breaks.[8]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician if irritation occurs.[7][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[7][8][13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2). Do not use a solid water stream as it may scatter and spread the fire.[9][11]

-

Specific Hazards: The substance is highly flammable and its vapors may form explosive mixtures with air.[12] Vapors can travel to a source of ignition and flash back.[11][12] Containers may explode when heated.[12] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[12]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12] Use water spray to cool unopened containers.[8][12]

Accidental Release Measures (Spill Protocol)

The logical workflow for handling a spill is outlined in the diagram below.

Caption: Logical workflow for accidental spill response.

-

Personal Precautions: Avoid breathing vapors and contact with the material.[8]

-

Environmental Precautions: Prevent the product from entering drains as there is a risk of explosion.

-

Containment: Cover drains and contain the spillage. Collect with a non-combustible absorbent material such as sand, earth, or vermiculite.[8]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[11][12] Inhalation of high concentrations of vapors may cause symptoms like headache, dizziness, and central nervous system depression.[11][12]

-

Ecological Information: Do not let the product enter drains or the environment.[6] The substance is expected to be mobile in the environment due to its volatility, and persistence is unlikely.[12]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[2] Waste materials should be sent to an approved waste disposal plant.[2] Do not dispose of it with household waste or allow it to reach the sewage system.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained in the appropriate handling and emergency procedures for this chemical.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 616-13-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CAS#:616-13-7 | Chemsrc [chemsrc.com]

- 4. This compound | C5H11Cl | CID 12015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 616-13-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ltcc-keenan.safecollegessds.com [ltcc-keenan.safecollegessds.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. astate.edu [astate.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note: Preparation of (2-Methylbutyl)magnesium Chloride

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent, (2-methylbutyl)magnesium chloride, from 1-chloro-2-methylbutane. Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis. The synthesis of Grignard reagents from less reactive alkyl chlorides requires careful control of reaction conditions, including stringent anhydrous techniques and appropriate activation of the magnesium surface. This protocol outlines the necessary steps for successful synthesis, including apparatus setup, reaction initiation, and a method for determining the final concentration of the reagent solution, which is critical for its use in subsequent stoichiometric reactions.

Introduction

Grignard reagents (R-Mg-X) are among the most versatile and widely used organometallic reagents in synthetic chemistry, pivotal in academic research and the pharmaceutical industry.[1] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This process results in an "umpolung" or reversal of polarity at the carbon atom, transforming it from an electrophilic center in the alkyl halide to a potent nucleophile in the Grignard reagent.[2]

The preparation from alkyl chlorides is often more challenging than from the corresponding bromides or iodides due to the lower reactivity of the C-Cl bond.[2] Success hinges on two critical factors: the complete exclusion of atmospheric moisture and oxygen, and the activation of the magnesium metal surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[3][4] This protocol employs anhydrous tetrahydrofuran (B95107) (THF) as the solvent, which is generally more effective than diethyl ether for less reactive chlorides, and a small amount of iodine for chemical activation of the magnesium.[2][5]

Reaction Scheme

The overall reaction is the oxidative insertion of magnesium into the carbon-chlorine bond of this compound:

Figure 1: Synthesis of (2-methylbutyl)magnesium chloride.

Experimental Protocol

-

Chemicals:

-

This compound (≥96%, anhydrous)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

For Titration:

-

sec-Butanol (anhydrous)

-

1,10-Phenanthroline (indicator)

-

Anhydrous xylene or THF

-

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (100 mL)

-

Glass stopper or septum

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon gas inlet with bubbler

-

Syringes and needles

-